2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
2,3,4-trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3N3O2S/c1-13-5-4-6-16(9-13)11-29-12-27-23-18(29)10-14(2)15(3)22(23)28-32(30,31)19-8-7-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJLFIFDDWWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=C(C(=C(C=C4)Cl)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114754 | |
| Record name | 2,3,4-Trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-benzimidazol-4-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338423-59-9 | |
| Record name | 2,3,4-Trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-benzimidazol-4-yl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338423-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-benzimidazol-4-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,3,4-Trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS No. 338423-59-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
The molecular formula of the compound is , with a molecular weight of 508.85 g/mol. The compound features a complex structure that includes a benzenesulfonamide moiety and a benzimidazole derivative, which are known for their diverse biological activities.
Research indicates that compounds similar to 2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide exhibit various mechanisms of action:
- Antimicrobial Activity : Benzimidazole derivatives have been shown to possess significant antimicrobial properties against various pathogens. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Properties : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound may inhibit cell proliferation and promote programmed cell death in tumor cells.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of 2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against oral pathogens. The results indicated that similar compounds showed significant inhibition against Fusobacterium nucleatum and Prevotella intermedia, suggesting potential applications in dental medicine .
- Anticancer Research : In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings support further exploration of this compound's anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Calculated Physicochemical Comparison
| Property | Target Compound | Compound A (CAS 338964-27-5) |
|---|---|---|
| IUPAC Name | 2,3,4-Trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide | 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide |
| Molecular Formula | C₆H₂Cl₃SO₂N–(C₉H₁₀N₂)–(C₇H₇) → C₂₃H₂₁Cl₃N₃O₂S | C₂₃H₂₂ClN₃O₃S |
| Molar Mass (g/mol) | ~510.86 (calculated) | 455.96 |
| Substituents | - 2,3,4-Trichloro (benzenesulfonamide) - 3-Methylbenzyl (benzimidazole) |
- 4-Chloro (benzenesulfonamide) - 3-Methoxybenzyl (benzimidazole) |
Key Observations :
Chlorination Pattern : The target compound’s 2,3,4-trichloro substitution introduces significant electron-withdrawing effects compared to Compound A’s single 4-chloro group. This may enhance lipophilicity (logP) and influence binding interactions with hydrophobic pockets in biological targets.
Molecular Weight : The target’s higher molar mass (~510.86 vs. 455.96 g/mol) could impact pharmacokinetic properties, such as absorption and distribution.
Hypothetical Research Findings
While experimental data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:
- Solubility : Compound A’s methoxy group may confer better aqueous solubility than the target’s methyl group due to polar oxygen.
Methodological Considerations
The structural analysis of these compounds relies heavily on crystallographic techniques. For example:
- SHELX : Widely used for refining small-molecule crystal structures.
- WinGX : Facilitates data processing and visualization in crystallography. These tools enable precise determination of bond lengths, angles, and intermolecular interactions, critical for understanding how substituent variations affect molecular conformation and stability.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity for biological assays?
Methodological Answer: Synthesis requires precise stoichiometric control of intermediates (e.g., substituted benzimidazole precursors) and sulfonylation agents. A typical protocol involves refluxing intermediates (e.g., 4-amino-benzimidazole derivatives) with benzenesulfonyl chloride derivatives in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid). Post-reaction, vacuum evaporation and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhance purity . Characterization via -NMR and FT-IR should confirm substitution patterns, particularly the benzyl and trichlorophenyl groups.
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopy: Use -NMR to verify aromatic proton environments (e.g., splitting patterns for dimethylbenzyl groups at δ 2.1–2.4 ppm). FT-IR should show sulfonamide S=O stretches near 1350–1300 cm and N-H bends at ~3300 cm .
- Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (e.g., calculated via ChemDraw or Gaussian). Discrepancies >0.3% indicate impurities .
Q. What preliminary assays are recommended to screen its biological activity?
Methodological Answer:
- Enzyme Inhibition: Test against kinases or proteases (e.g., EGFR or Bcl-2) using fluorometric assays. IC values <10 µM suggest therapeutic potential.
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves at 1–100 µM with triplicate replicates reduce false positives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical reactivity?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). For example, discrepancies in sulfonamide nucleophilicity can be modeled by comparing Mulliken charges on the sulfonyl group with experimental Hammett σ values . Validate calculations with X-ray crystallography or -NMR chemical shifts .
Q. What strategies optimize regioselectivity during benzimidazole functionalization?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at the benzimidazole C2 position to steer sulfonylation to C4.
- Catalysis: Use Pd(OAc) with ligands (e.g., XPhos) for cross-couplings. Monitor progress via TLC (silica, ethyl acetate/hexane 3:7) .
Q. How should researchers address conflicting bioactivity data across cell lines?
Methodological Answer:
- Mechanistic Profiling: Perform RNA-seq on responsive vs. non-responsive cell lines to identify target pathway dysregulation (e.g., apoptosis genes like BAX/BCL2).
- Metabolic Stability: Assess hepatic microsome clearance (e.g., human S9 fraction) to rule out rapid degradation artifacts .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide hypothesis-driven research on this compound?
Methodological Answer: Link studies to established theories:
Q. How can AI-driven simulations (e.g., COMSOL) enhance process optimization?
Methodological Answer:
- Reaction Kinetics: Train neural networks on historical synthesis data (e.g., temperature, solvent polarity) to predict optimal reflux durations.
- Crystallography: Use generative adversarial networks (GANs) to simulate crystal packing and solubility profiles .
Data Contradiction and Resolution
Q. How to reconcile discrepancies in reported IC50_{50}50 values across studies?
Methodological Answer:
- Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) and normalize data to cell viability baselines.
- Meta-Analysis: Apply Cochrane’s Q-test to assess heterogeneity; I >50% indicates significant variability requiring protocol harmonization .
Q. What advanced analytical techniques resolve ambiguous spectral data?
Methodological Answer:
- 2D-NMR (HSQC, HMBC): Assign overlapping aromatic signals in -NMR. For example, HMBC correlations between benzimidazole C7 and benzenesulfonamide protons confirm connectivity .
- High-Resolution Mass Spectrometry (HRMS): Achieve <3 ppm mass accuracy to distinguish isotopic clusters from adducts .
Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
